molecular formula C7H4ClF3N4 B3048337 6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine CAS No. 1644-76-4

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine

Katalognummer: B3048337
CAS-Nummer: 1644-76-4
Molekulargewicht: 236.58 g/mol
InChI-Schlüssel: LWTNWXVWAMZYET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 9th position, and a trifluoromethyl group at the 2nd position on the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine typically involves multi-step organic reactions. One common method starts with the chlorination of 9-methylpurine, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the chlorine or trifluoromethyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine group would yield a 6-amino derivative of the original compound.

Wissenschaftliche Forschungsanwendungen

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nucleotide analogs and their interactions with enzymes.

    Medicine: Research into potential pharmaceutical applications, such as antiviral or anticancer agents, often involves this compound.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine involves its interaction with biological molecules, particularly nucleic acids and enzymes. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain molecular targets, potentially inhibiting enzyme activity or altering nucleic acid structures. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-9-methylpurine: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less active in certain biological contexts.

    9-Methyl-2-(trifluoromethyl)-9h-purine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    6-Chloro-2-(trifluoromethyl)-9h-purine: Lacks the methyl group, which can influence its steric interactions and overall stability.

Uniqueness

The unique combination of the chlorine, methyl, and trifluoromethyl groups in 6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering a balance of reactivity, stability, and specificity.

Biologische Aktivität

6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C7H4ClF3N4C_7H_4ClF_3N_4. The presence of chlorine and trifluoromethyl groups in its structure contributes to its unique properties and biological activities.

Synthesis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group through nucleophilic substitution reactions. Various methods have been documented for the synthesis of substituted purines, which often yield high purity and yield rates .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to purines, including this compound. For instance, derivatives with similar structures have shown promising inhibitory effects on various cancer cell lines. In vitro studies have demonstrated that certain purine derivatives exhibit IC50 values ranging from 1.42 µM to 4.56 µM against leukemia and renal carcinoma cell lines .

Table 1: Anticancer Activity of Purine Derivatives

CompoundCell LineIC50 (µM)
Compound 7K562 (Leukemia)2.27
Compound 10HL-60 (Leukemia)1.42
Compound 7OKP-GS (Renal)4.56

These findings suggest that modifications in the purine structure can significantly impact their biological efficacy.

The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as protein kinases. For example, compounds similar to this compound have been shown to inhibit platelet-derived growth factor receptors (PDGFR), which play a crucial role in cancer cell proliferation and survival .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of purines, including those with chlorine substitutions, induced apoptosis in cancer cells and caused cell cycle arrest at the G2/M phase . This indicates a potential for therapeutic applications in oncology.
  • Structure-Activity Relationship (SAR) : Research on the SAR of purine derivatives has revealed that specific substitutions at the C-2 and C-6 positions enhance biological activity against cancer cell lines . The presence of halogen atoms like chlorine appears to be critical for maintaining potency.

Q & A

Basic Question: What are the standard synthetic routes for 6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via alkylation or cross-coupling reactions. For example, 6-chloro-2-(trifluoromethyl)-9H-purine can be alkylated with methyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions . Optimization involves tuning catalysts (e.g., Pd(Ph₃)₄ for Suzuki couplings ), solvent choice (toluene or acetonitrile ), and reaction duration (12–24 hours) to maximize yield. Column chromatography with gradients of EtOAc/hexane is commonly used for purification .

Basic Question: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirms substitution patterns and purity. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for metal complexes (e.g., platinum derivatives) . Data collection at low temperatures (105 K) improves resolution, with R factors < 0.05 indicating high accuracy .

Advanced Question: How can structural modifications enhance bioactivity, and what methodological frameworks guide structure-activity relationship (SAR) studies?

Methodological Answer:
SAR studies focus on substituent effects at positions 6, 2, and 9. For example:

  • Position 6: Replacing chlorine with dimethylamino groups improves antirhinovirus activity (IC₅₀ ≤ 0.03 µM) .
  • Position 9: Introducing benzyl or piperazine moieties modulates cannabinoid receptor affinity .
    Methodologies include iterative synthesis (e.g., alkylation followed by nucleophilic displacement ) and computational docking to predict binding interactions. HPLC purity validation (>95%) ensures reliable bioassay results .

Advanced Question: What challenges arise in crystallizing this compound derivatives, and how are they resolved?

Methodological Answer:
Crystallization challenges include poor solubility and polymorphism. Strategies include:

  • Co-crystallization: Adding metal ions (e.g., Pt²⁺) stabilizes structures via N7 coordination, as seen in platinum-purine complexes .
  • Low-Temperature Data Collection: Reduces thermal motion artifacts, improving data quality (e.g., 105 K for trans-dichloridoplatinum complexes ).
  • SHELX Refinement: SHELXL handles twinning and high-resolution data, with data-to-parameter ratios > 10 ensuring robustness .

Advanced Question: How do researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:
Contradictions may arise from assay variability or substituent effects. For example, while 6-(dimethylamino) derivatives show potent antirhinovirus activity, some analogs fail to improve efficacy due to steric hindrance . Resolution strategies include:

  • Meta-Analysis: Comparing IC₅₀ values across serotypes and cell lines.
  • Crystallographic Validation: Correlating bioactivity with binding modes observed in X-ray structures .
  • Dose-Response Curves: Ensuring consistent assay protocols (e.g., fixed virus titers and incubation times) .

Basic Question: What role does this compound play in synthesizing coordination complexes, and how are these complexes characterized?

Methodological Answer:
The purine’s N7 site binds transition metals (e.g., Pt²⁺), forming complexes with potential anticancer activity . Synthetic steps include:

  • Reaction with K₂PtCl₄: In ethanol/water mixtures under inert atmospheres.
  • Characterization: Single-crystal X-ray diffraction confirms geometry (e.g., trans-dichlorido configurations ). UV-Vis and cyclic voltammetry analyze electronic properties and redox behavior.

Advanced Question: How can reaction yields for alkylation or cross-coupling steps be systematically improved?

Methodological Answer:

  • Catalyst Screening: Pd(Ph₃)₄ outperforms other catalysts in Suzuki couplings for aryl boronic acid substitutions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement at position 6 .
  • Microwave-Assisted Synthesis: Reduces reaction times from 12 hours to <1 hour for similar purine derivatives .

Basic Question: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography: Silica gel with EtOAc/hexane gradients (1:3 to 1:6) effectively separates byproducts .
  • Recrystallization: Using dichloromethane/hexane mixtures improves purity for crystallography .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity for bioassays .

Eigenschaften

IUPAC Name

6-chloro-9-methyl-2-(trifluoromethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(8)13-6(7(9,10)11)14-5(3)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTNWXVWAMZYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289942
Record name 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-76-4
Record name NSC65745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine
6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine
6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine
6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine
6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine
6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.